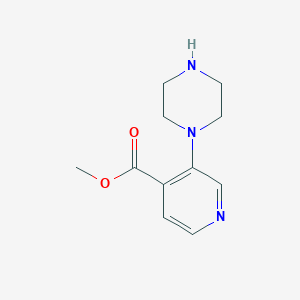
Methyl 3-(piperazin-1-yl)pyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(piperazin-1-yl)pyridine-4-carboxylate is a heterocyclic compound that features a piperazine ring attached to a pyridine ring, with a carboxylate ester group at the 4-position of the pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(piperazin-1-yl)pyridine-4-carboxylate typically involves the reaction of 3-(piperazin-1-yl)pyridine with methyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst and helps in the formation of the ester bond .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process may include steps such as purification through recrystallization or chromatography to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-(piperazin-1-yl)pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the piperazine ring.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
Methyl 3-(piperazin-1-yl)pyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and intermediates for drug synthesis
Mécanisme D'action
The mechanism of action of Methyl 3-(piperazin-1-yl)pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
Piperazine derivatives: Compounds like 1-(2-pyridyl)piperazine and 1-(4-methylpiperazin-1-yl)pyridine share structural similarities.
Pyridine derivatives: Compounds such as 3-(piperidin-1-yl)pyridine and 4-(piperazin-1-yl)pyridine are closely related
Uniqueness: Methyl 3-(piperazin-1-yl)pyridine-4-carboxylate is unique due to the presence of both the piperazine and pyridine rings, along with the ester functional group. This combination imparts distinct chemical and biological properties, making it a versatile compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C11H15N3O2 |
|---|---|
Poids moléculaire |
221.26 g/mol |
Nom IUPAC |
methyl 3-piperazin-1-ylpyridine-4-carboxylate |
InChI |
InChI=1S/C11H15N3O2/c1-16-11(15)9-2-3-13-8-10(9)14-6-4-12-5-7-14/h2-3,8,12H,4-7H2,1H3 |
Clé InChI |
YWKSZKACCZWOBT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=NC=C1)N2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


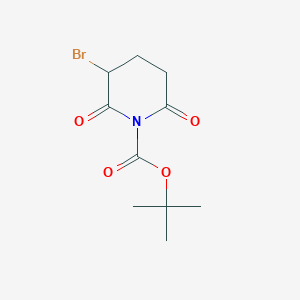
![tert-Butyl 5'-chloro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B12327855.png)
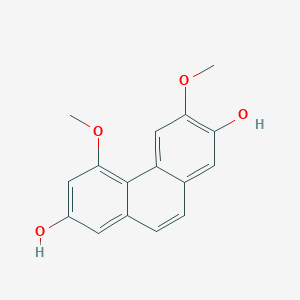
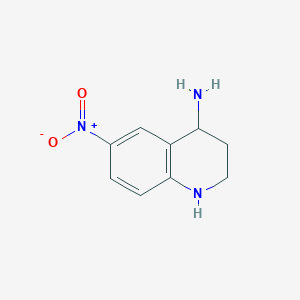
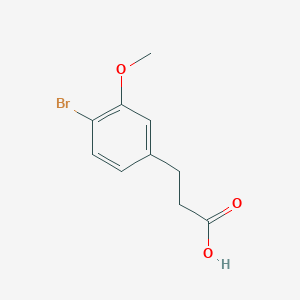

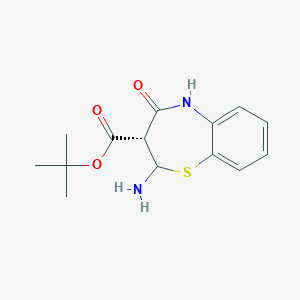
![4-chloro-1-methyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B12327888.png)
![Hydrazine, [5-(1,1-dimethylethyl)-2-methoxyphenyl]-](/img/structure/B12327898.png)
![9-methoxy-3,5,5-trimethyl-2-(2,2,2-trifluoroethylsulfanyl)-6H-benzo[h]quinazolin-4-one](/img/structure/B12327902.png)

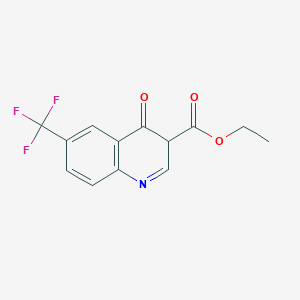
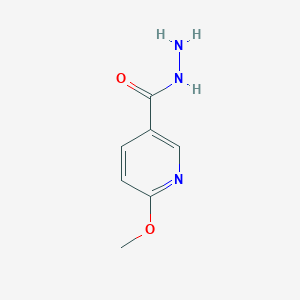
![L-Methionine, N-[[2-(methylthio)-3-pyridinyl]carbonyl]-, methyl ester](/img/structure/B12327938.png)
